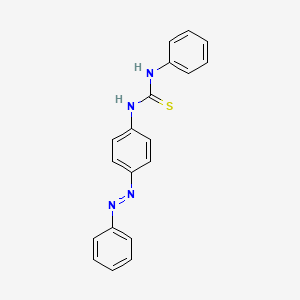

![molecular formula C23H24N4O4S B2845692 3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894023-66-6](/img/structure/B2845692.png)

3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of triazole . Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole are one of the significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . A simple method for the synthesis of 1,2,4-triazole from 2,2,2-trichloroethyl imidate in PEG and employing PTSA as the catalyst has been reported . This method leads to the corresponding 1,2,4-triazoles in mild conditions with excellent yields .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a benzamide group and a thiazole group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The triazole ring, in particular, is known to participate in a variety of reactions .Applications De Recherche Scientifique

- A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were synthesized by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

- Natural cinnamic acid analogs, such as those containing the trimethoxycinnamamide scaffold, have been used for centuries to treat various ailments, including inflammation .

Anticancer Activity

Antioxidant Properties

Anti-Inflammatory Effects

Antimicrobial Potential

Biological Activity of 1,2,3-Triazole Motif

Orientations Futures

The future research directions for this compound could include further exploration of its biological activities and potential applications in medicine. Given the broad biological activities exhibited by triazole compounds, this compound could have potential uses in the treatment of various diseases .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibitTaq polymerase and telomerase , suggesting that this compound may also target these enzymes.

Mode of Action

It’s known that compounds with similar structures can triggercaspase activation by a possible oxidative mechanism . This suggests that this compound might induce apoptosis, or programmed cell death, in cells.

Biochemical Pathways

The compound appears to affect the ERK signaling pathway . It has been found to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . This pathway is involved in regulating many cellular processes, including proliferation, differentiation, and cell cycle progression.

Pharmacokinetics

It’s known that similar compounds can be converted by actively respiring cells from a water-soluble form to an insoluble form . This suggests that this compound might have good bioavailability and can be metabolized by cells.

Result of Action

The compound appears to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This suggests that the compound might inhibit cell proliferation by causing cell cycle arrest.

Action Environment

It’s known that similar compounds can be stored at room temperature and should be kept away from light . This suggests that the compound might be stable under normal storage conditions but could be sensitive to light.

Propriétés

IUPAC Name |

3,4,5-trimethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4S/c1-14-6-5-7-15(10-14)21-25-23-27(26-21)17(13-32-23)8-9-24-22(28)16-11-18(29-2)20(31-4)19(12-16)30-3/h5-7,10-13H,8-9H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQFHDOSNXKJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-trimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2845613.png)

![5-(3,5-dimethylphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2845614.png)

![4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2845619.png)

![2-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2845620.png)

![1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B2845623.png)

![5-(3-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2845625.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-nitrobenzamide](/img/structure/B2845626.png)

![N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2845629.png)

![2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2845630.png)

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2845631.png)

methanone](/img/structure/B2845632.png)